6-Chloro-2,3-diethylquinoxaline

Antitumor activity MTT assay Quinoxaline derivatives

Quinoxaline hit-to-lead programs often require a halogenated scaffold for cross-coupling diversification and optimal logP for hydrophobic kinase targets. 6-Chloro-2,3-diethylquinoxaline provides a reactive 6-Cl handle for Suzuki and Buchwald couplings, enabling rapid synthesis of 50-200-member analogue libraries. Its predicted logP ~3.5 and chlorine-mediated halogen bonding enhance target engagement over non-halogenated analogs. Procure with ≥95% purity for reproducible SAR and expedited medchem workflows.

Molecular Formula C12H13ClN2
Molecular Weight 220.7
CAS No. 219528-53-7
Cat. No. B2612149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-diethylquinoxaline
CAS219528-53-7
Molecular FormulaC12H13ClN2
Molecular Weight220.7
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)Cl)N=C1CC
InChIInChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3
InChIKeyORQLDDMMFLBRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-diethylquinoxaline: Compound Identity and Baseline


6‑Chloro‑2,3‑diethylquinoxaline is a member of the quinoxaline family of nitrogen‑containing heterocycles, which are built around a fused benzene‑pyrazine bicyclic core [REFS‑1]. The 6‑chloro substitution pattern generates a distinct electronic profile and a reactive handle for further functionalisation, positioning the compound as a versatile intermediate in medicinal chemistry and agrochemical discovery programs [REFS‑2]. Its synthesis typically proceeds via acid‑catalysed condensation of 4‑chloro‑1,2‑phenylenediamine with 3,4‑hexanedione, a well‑established route that permits straightforward scale‑up [REFS‑2].

Workflow Medicinal chemistry intermediate; 6-chloro handle enables Pd-catalysed cross-coupling for SAR libraries
Selection logic Retains 2,3-diethyl pattern and single chlorine substitution linked to reported cytotoxicity differential
Use context Cell-based screening (low micromolar range context) and hit-to-lead optimisation; agrochemical intermediate research

Why Generic Quinoxaline Substitution Fails for This Compound


Quinoxaline derivatives display steep structure–activity relationships (SAR), where modest changes in the position and nature of substituents can drastically alter physicochemical properties, target engagement, and cytotoxicity profiles [REFS‑1]. The 6‑chloro‑2,3‑diethyl pattern confers a unique combination of lipophilicity (predicted logP ~3.5), steric bulk from the 2,3‑diethyl groups, and an electron‑withdrawing chlorine atom that modulates ring electronics and metabolic stability [REFS‑2]. These features cannot be replicated by simple analogs such as 2,3‑dimethyl or 6‑unsubstituted variants without losing the specific reactivity and biological performance signature documented in the evidence below.

2,3-Dimethyl or 6-unsubstituted analogs
Altered steric/electronic profile may shift cytotoxicity endpoint and synthetic utility; cross-coupling handle absent in non-halogenated variants.
6,7-Dichloro or 6-bromo derivatives
Higher reactivity and potency context may differ, with narrower cytotoxicity window or higher cost limiting direct replacement without validation.
Quinoxaline scaffolds with different substitution pattern
Steep SAR; predicted logP, permeability and biological response may not transfer. Verify context-specific performance.

Quantitative Differentiation vs. Closest Analogs


Cytotoxicity in Cancer Cell Lines vs. Non-Chlorinated Analog

In a head‑to‑head study, a series of 6‑chloro‑ and 6,7‑dichloro‑2,3‑disubstituted quinoxaline derivatives were evaluated for cytotoxicity using the MTT assay against a panel of tumor cell lines [REFS‑1]. Relative to the 6,7‑dichloro analogs, the 6‑monochloro series (including 2,3‑diethyl and 2,3‑dimethyl variants) exhibited a distinct potency window, with IC₅₀ values generally in the low‑micromolar range. The 6‑chloro‑2,3‑diethyl substitution provided approximately 2‑fold higher cytotoxic potency compared to the 6‑unsubstituted 2,3‑diethylquinoxaline baseline across several tested lines, though exact per‑compound values require consultation of the full article [REFS‑1]. This differential is consistent with class‑level SAR indicating that a single chlorine at the 6‑position enhances cellular uptake and target affinity without the excessive toxicity often associated with di‑halogenated congeners [REFS‑4].

Cytotoxicity vs. non-chlorinated analog
Class-level inference
6-Chloro-2,3-diethyl shows approximately 2-fold lower IC₅₀ than 6-unsubstituted 2,3-diethylquinoxaline in MTT assay (low micromolar range; exact values in full paper).
Reported cytotoxicity differential supports structure-activity relationship context.
Data to verify; class-level evidence, not per-compound head-to-head replication.
Antitumor activity MTT assay Quinoxaline derivatives

Predicted Lipophilicity and Permeability Comparison

Computational property prediction reveals that the introduction of a chlorine atom at the 6‑position increases the octanol‑water partition coefficient (logP) by approximately 0.7–0.9 log units compared with 2,3‑diethylquinoxaline [REFS‑1]. This moderate increase in lipophilicity is expected to enhance passive membrane permeability while retaining aqueous solubility within an acceptable range for cell‑based assays (predicted solubility ~10 µM) [REFS‑1]. The chloro substituent also raises the topological polar surface area (TPSA) marginally, which may improve binding to aromatic protein pockets without triggering P‑gp efflux [REFS‑2].

Predicted logP vs. parent
Data to verify
Δ logP ≈ +0.7 to +0.9 (predicted ~3.5 vs. ~2.6–2.8 for non-chlorinated parent).
Lipophilicity shift may influence cell permeability and binding pocket fit; requires experimental confirmation.
In silico prediction; cross-study comparable, not experimentally validated.
Lipophilicity Drug‑likeness ADME prediction

Cross-Coupling Reactivity as a Synthetic Handle

The aryl chloride moiety at the 6‑position of the quinoxaline ring enables palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that are not accessible for the non‑chlorinated 2,3‑diethylquinoxaline [REFS‑1]. This allows for rapid analogue generation and SAR expansion. In contrast, the 6‑bromo analog (6‑bromo‑2,3‑diethylquinoxaline) is even more reactive, but its higher cost (typically 5–8‑fold higher per gram) and lower commercial availability limit its utility in large‑scale analogue synthesis [REFS‑2]. The 6‑chloro compound thus represents the optimal balance of reactivity, cost, and supply continuity for parallel library synthesis.

Cross-coupling reactivity vs. 6-bromo analog
Class-level inference
6-Chloro enables Suzuki/Buchwald–Hartwig reactions; 3–5× lower cost per gram than 6-bromo analog while retaining sufficient reactivity for library synthesis.
Synthetic utility context supports cost-efficient analogue generation.
Source review; pricing based on vendor survey, batch-dependent. Reactivity assumed from aryl chloride class behaviour.
Synthetic intermediate Cross‑coupling Structural diversification

Recommended Application Scenarios


Hit-to-Lead Optimization in Oncology

Based on the cytotoxicity data reported in the Turkish J. Pharm. Sci. study [REFS‑1], 6‑chloro‑2,3‑diethylquinoxaline serves as an appropriate core scaffold for oncology hit‑to‑lead campaigns. The approximately 2‑fold potency advantage over the non‑chlorinated parent suggests that the 6‑chloro substituent is a potency‑enhancing feature worth retaining during early analogue design. Procurement of this compound in ≥95% purity from Apollo Scientific [REFS‑2] provides a consistent entry point for SAR studies.

Parallel Library Synthesis via Palladium Cross-Coupling

The 6‑chloro handle permits Suzuki and Buchwald–Hartwig couplings to generate structurally diverse quinoxaline libraries [REFS‑1]. The commercial availability at a moderate price point (estimated $50–150/g) makes it a cost‑effective scaffold for producing 50–200‑member analogue libraries, striking a practical balance between the unreactive non‑halogenated analog and the more expensive 6‑bromo variant [REFS‑3].

Chemical Probe Development for Lipophilic Binding Pockets

The predicted logP of ~3.5 positions 6‑chloro‑2,3‑diethylquinoxaline favourably for targets with hydrophobic binding sites, such as certain kinase hinge regions or GPCR orthosteric pockets [REFS‑1]. The chlorine atom can engage in halogen bonding with backbone carbonyls, a feature absent in the non‑chlorinated analog, providing an additional enthalpic contribution to binding affinity.

Agrochemical Discovery Intermediates

Quinoxaline derivatives have a history of use in agrochemicals, particularly as herbicide safeners and fungicide precursors [REFS‑1]. The 6‑chloro‑2,3‑diethyl substitution pattern is structurally related to the quinoxaline moiety found in quizalofop‑ethyl herbicides, and the compound can serve as a late‑stage intermediate for synthesising novel crop protection agents with potentially improved selectivity profiles.

Application
Selection Property
Validation Focus
Oncology hit-to-lead optimisation
6-Chloro substitution context and reported cytotoxicity differential
Confirm cell-line panel sensitivity and selectivity window
Parallel library synthesis via Pd cross-coupling
Aryl chloride handle and favourable cost-to-reactivity profile
Coupling efficiency across diverse boronic acids/amines; scale-up feasibility
Chemical probe for lipophilic binding pockets
Predicted logP ~3.5 and halogen-bonding potential
Target engagement assays; confirm binding mode and permeability
Agrochemical intermediate research
Quinoxaline core with 6-chloro-2,3-diethyl substitution pattern
Herbicide/fungicide precursor derivatisation and selectivity profiling
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